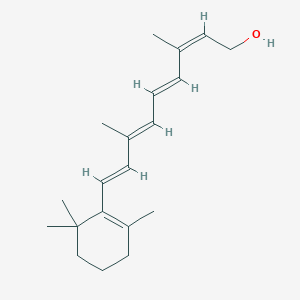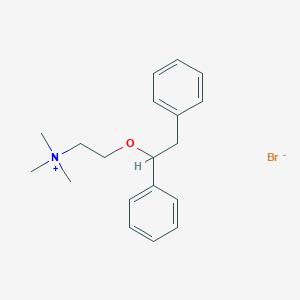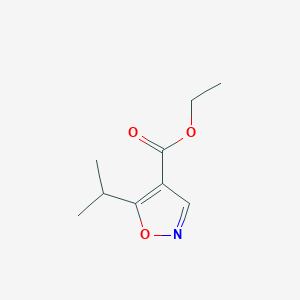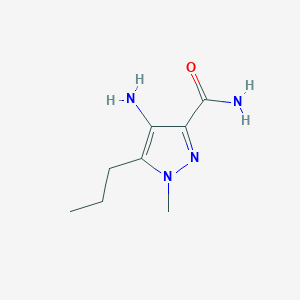
13-cis-Retinol
Vue d'ensemble
Description
13-cis-Retinol is an active metabolite of Vitamin A . It has anti-inflammatory and anti-tumor action, mediated through RAR-β and RAR-α receptors .
Synthesis Analysis
The production of Retinoic Acid (RA) from retinol requires two consecutive enzymatic reactions catalyzed by different sets of dehydrogenases . The retinol is first oxidized into retinal, which is then oxidized into RA .Molecular Structure Analysis
The molecular formula of 13-cis-Retinol is C20H30O . Its average mass is 286.452 Da and its monoisotopic mass is 286.229675 Da .Chemical Reactions Analysis
In cis-retinal, absorption of a photon promotes a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond .Physical And Chemical Properties Analysis
13-cis-Retinol is a reddish-orange compound . It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . Its density is 1.0±0.1 g/cm3, boiling point is 421.2±14.0 °C at 760 mmHg, and its molar refractivity is 95.5±0.3 cm3 .Applications De Recherche Scientifique
Cancer Chemoprevention and Therapy
13-cis-Retinol has been studied for its potential in cancer chemoprevention and therapy. It’s been found to regulate cellular proliferation, differentiation, and apoptosis. In certain malignancies like acute promyelocytic leukemia (APL) and neuroblastoma, retinoids have shown success in treatment . However, their effectiveness as systemic treatments for most solid cancers is still under investigation. Notably, 13-cis-Retinol has shown preventive effects in patients with complete hydatidiform mole and reduced tumor recurrence in renal cell carcinoma, APL, and hepatocellular carcinoma .
Dermatological Applications
13-cis-Retinol has been utilized in dermatology, primarily for treating acne vulgaris. Its efficacy in treating skin disorders stems from its ability to modulate keratinocyte differentiation and inhibit sebaceous gland activity . This compound is often formulated in creams or gels for topical application to manage acne and other related skin conditions.
Neurological Research
Research indicates that 13-cis-Retinol can influence neurological functions. Chronic administration of 13-cis-retinoic acid, a derivative of 13-cis-Retinol, has been associated with depression-like behavior in animal models. This is due to alterations in the activity of dentate granule cells in the brain, suggesting a potential impact on mood disorders .
Ophthalmological Benefits
In the field of ophthalmology, 13-cis-Retinol plays a crucial role as it can be metabolized into retinoic acid, which interacts with opsins in the retina. This interaction is essential for vision, as retinoic acid is involved in the visual cycle and maintenance of photoreceptor function .
Skin Cancer Prevention
Retinoids, including 13-cis-Retinol, have been investigated for their role in preventing and treating skin cancers. They act on the biological pathways in the skin that are involved in carcinogenesis, offering a potential strategy for skin cancer prevention .
Nutritional Supplementation
As Neovitamin A, 13-cis-Retinol is considered in the context of nutritional supplementation. It’s a form of vitamin A that can be converted into biologically active forms within the body, playing a key role in maintaining overall health and preventing vitamin A deficiency .
Mécanisme D'action
Target of Action
13-cis-Retinol, also known as Neovitamin A, primarily targets the retinoic acid receptors (RAR) and the retinoic X receptors (RXR) . These receptors are nuclear retinoic receptor subtypes that mediate the signaling of retinoic acid .
Mode of Action
It is known to induce apoptosis, or programmed cell death, in various cells in the body . It is also suggested that 13-cis-Retinol may regulate target gene transcription through all-trans retinoic acid (ATRA) or 9-cis retinoic acid .
Biochemical Pathways
13-cis-Retinol is involved in the regulation of several biochemical pathways. It plays a crucial role in the retinoid signaling pathway , which regulates diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . The conversion of retinol to retinaldehyde, which is then converted to retinoic acids such as ATRA, 9-cis retinoic acid, or 13-cis retinoic acid, is a key part of this pathway .
Pharmacokinetics
The pharmacokinetic properties of 13-cis-Retinol include its absorption, distribution, metabolism, and excretion (ADME). It is known to have variable bioavailability . It is metabolized in the liver and has an elimination half-life of 10–20 hours . It is excreted through the kidneys and feces .
Result of Action
The action of 13-cis-Retinol results in various molecular and cellular effects. It inhibits cell proliferation and induces cell death . It also significantly alters the expression of numerous genes, including those involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . Furthermore, it reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .
Action Environment
The action, efficacy, and stability of 13-cis-Retinol can be influenced by various environmental factors. It is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . Degradation and isomerization are minimized by storage under an inert gas such as argon, at temperatures below -20°C, and in the dark .
Safety and Hazards
Propriétés
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317301 | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
13-cis-Retinol | |
CAS RN |
2052-63-3 | |
| Record name | 13-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinol, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-cis-Retinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINOL, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)




![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)
![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)
